molecular formula C14H17N3O B12264287 4-phenyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole

4-phenyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole

Cat. No.: B12264287
M. Wt: 243.30 g/mol
InChI Key: HESVZHSLYZNMOY-UHFFFAOYSA-N
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Description

4-phenyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a phenyl group and a tetrahydro-2H-pyran-4-yl)methyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The phenyl and tetrahydro-2H-pyran-4-yl)methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve the use of halogenating agents, acids, or bases depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides.

Scientific Research Applications

4-phenyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-phenyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and tetrahydro-2H-pyran-4-yl)methyl groups can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-1,2,3-triazole: Lacks the tetrahydro-2H-pyran-4-yl)methyl group.

    4-methyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole: Contains a methyl group instead of a phenyl group.

Uniqueness

4-phenyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazole is unique due to the presence of both the phenyl and tetrahydro-2H-pyran-4-yl)methyl groups, which can enhance its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

1-(oxan-4-ylmethyl)-4-phenyltriazole

InChI

InChI=1S/C14H17N3O/c1-2-4-13(5-3-1)14-11-17(16-15-14)10-12-6-8-18-9-7-12/h1-5,11-12H,6-10H2

InChI Key

HESVZHSLYZNMOY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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